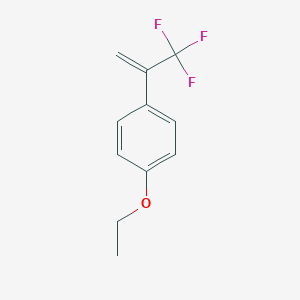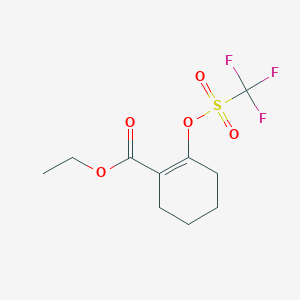
Bm2t-Cyclosporin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- is a cyclic peptide known for its potent immunosuppressive properties. This compound is a derivative of cyclosporine, which is widely used in organ transplantation to prevent graft rejection. Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- is characterized by its unique amino acid composition, including the novel amino acid (4R)-4-(E)-2-butenyl-4,N-dimethyl-L-threonine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- involves several steps, starting with the preparation of the enantiomerically pure amino acid (4R)-4-(E)-2-butenyl-4,N-dimethyl-L-threonine. The final step involves the cyclization of the peptide chain to form the cyclic structure of Cyclosporin A .
Industrial Production Methods
Industrial production of Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- is typically achieved through submerged fermentation using the filamentous fungus Tolypocladium inflatum . This method allows for the large-scale production of the compound, which is then purified through various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
Aplicaciones Científicas De Investigación
Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its effects on cellular processes and immune responses.
Medicine: Widely used as an immunosuppressive agent in organ transplantation and autoimmune disease treatment.
Industry: Employed in the production of various pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism of action of Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- involves its interaction with specific molecular targets, primarily T lymphocytes . The compound inhibits the production of several lymphokines, including interleukin-2, gamma-interferon, and other activation factors, by interfering with transcriptional processes . This inhibition prevents the activation and proliferation of T cells, thereby exerting its immunosuppressive effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- include other cyclosporine analogues and derivatives, such as:
Cyclosporin B: Another cyclic peptide with similar immunosuppressive properties.
Cyclosporin C: A derivative with slight modifications in its amino acid composition.
Tacrolimus: A macrolide lactone with potent immunosuppressive activity.
Uniqueness
Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- is unique due to its specific amino acid composition, particularly the inclusion of (4R)-4-(E)-2-butenyl-4,N-dimethyl-L-threonine . This unique structure contributes to its distinct immunosuppressive properties and makes it a valuable compound for various scientific and medical applications .
Propiedades
Número CAS |
114865-22-4 |
|---|---|
Fórmula molecular |
C63H113N11O12 |
Peso molecular |
1216.6 g/mol |
Nombre IUPAC |
(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R)-1-hydroxy-2,2-dimethylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H113N11O12/c1-26-28-29-63(17,18)52(76)51-56(80)66-43(27-2)58(82)68(19)34-48(75)69(20)44(30-35(3)4)55(79)67-49(39(11)12)61(85)70(21)45(31-36(5)6)54(78)64-41(15)53(77)65-42(16)57(81)71(22)46(32-37(7)8)59(83)72(23)47(33-38(9)10)60(84)73(24)50(40(13)14)62(86)74(51)25/h26,28,35-47,49-52,76H,27,29-34H2,1-25H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-26+/t41-,42+,43-,44-,45-,46-,47-,49-,50-,51?,52-/m0/s1 |
Clave InChI |
RGIOCYRKFMXZGI-BFGUSBJVSA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES isomérico |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H](C(C)(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES canónico |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Sinónimos |
(MeBm(2)t)(1)-CsA (MeBm2t)-CsA 4-(2-butenyl)-4,4,N-trimethyl-threonine(1)-cyclosporin A 4-(2-butenyl)-4,4,N-trimethyl-Tyr(1)-cyclosporin A cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- MeBm(2)t1-CsA N-methyl-4-((E)-2-butenyl)-4,4-dimethylthreonine cyclosporin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)










